molecular formula C17H18N4O2S B2966977 N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide CAS No. 1797976-63-6

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide

Cat. No. B2966977
CAS RN: 1797976-63-6
M. Wt: 342.42
InChI Key: SWRFWSDOADRNDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C17H18N4O2S and its molecular weight is 342.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis

The compound has been utilized in the field of heterocyclic synthesis. For instance, studies have shown the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which involved the coupling of diazo compounds with various nucleophiles to yield derivatives like pyrazole and isoxazole. This indicates the compound's role in facilitating diverse chemical transformations in heterocyclic chemistry (Mohareb et al., 2004).

Synthesis and Characterization

Another significant application is in the synthesis and characterization of novel compounds. Research has been conducted to identify and characterize similar compounds, focusing on their structure and properties. This includes extensive analytical characterization involving chromatographic, spectroscopic, and mass spectrometric techniques (McLaughlin et al., 2016).

Antimicrobial Activity

This compound also plays a role in antimicrobial research. Studies have shown the preparation of derivatives from similar compounds adopting methodologies like 1,3-dipolar cycloaddition. These derivatives have demonstrated potential antibacterial and antifungal activities, highlighting the compound's relevance in developing new antimicrobial agents (Sowmya et al., 2018).

Exploration of Synthetic Cannabinoids

Research into synthetic cannabinoids has also utilized similar compounds. Studies involve the investigation of in vitro metabolism and thermal stability of related synthetic cannabinoids, providing insights into their pharmacological behavior and stability under various conditions (Franz et al., 2017).

Anticancer Applications

Compounds with similar structures have been synthesized and evaluated for their anticancer properties. This includes screening for cytotoxic activities against various cancer cell lines, indicating the potential of these compounds as anticancer agents (Hassan et al., 2014).

properties

IUPAC Name

N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-11-13(10-19-23-11)17(22)18-6-7-21-15(12-4-5-12)9-14(20-21)16-3-2-8-24-16/h2-3,8-10,12H,4-7H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRFWSDOADRNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCCN2C(=CC(=N2)C3=CC=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.